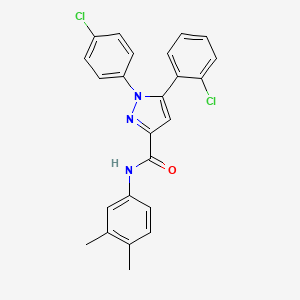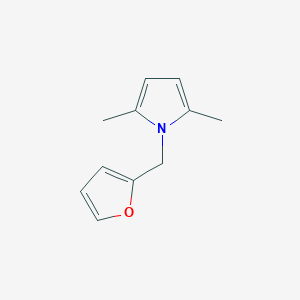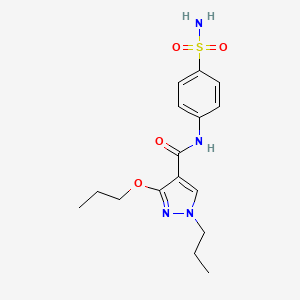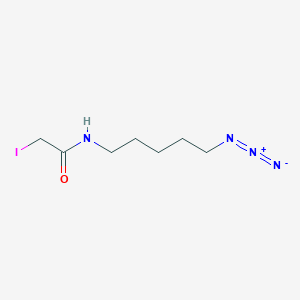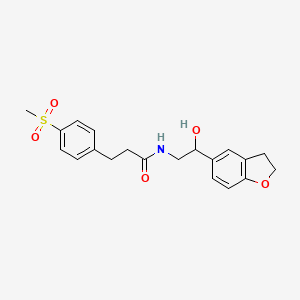![molecular formula C11H14FNO3S2 B2730801 [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride CAS No. 2094368-49-5](/img/structure/B2730801.png)
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is a complex organic compound with the molecular formula C11H14FNO3S2 and a molecular weight of 291.36 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves multiple steps, typically starting with the preparation of thiophene derivatives. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
For the piperidine ring, recent advances in synthesis involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing enzyme mechanisms and developing enzyme inhibitors.
Medicine
Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its thiophene ring system is particularly valuable for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in anticancer and anti-atherosclerotic research.
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities and are widely used in pharmaceutical research.
Uniqueness
The uniqueness of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride lies in its combination of a thiophene ring, a piperidine ring, and a methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
[1-(thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-1-5-13(7-9)11(14)10-4-2-6-17-10/h2,4,6,9H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFLFFYFXRUXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
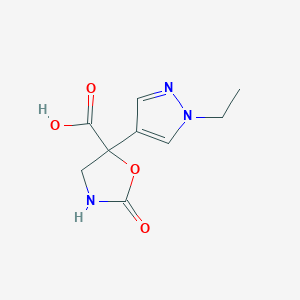
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2730725.png)
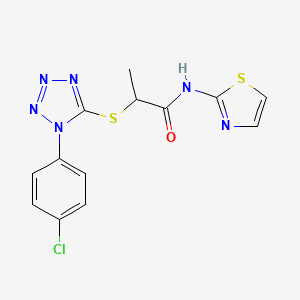

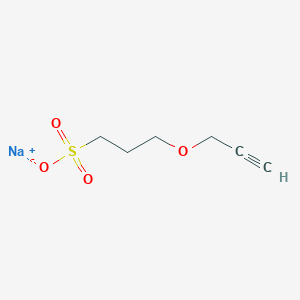
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2730734.png)
